Ethyl 3-diphenylphosphinothioylpropanoate
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Overview
Description
Ethyl 3-diphenylphosphinothioylpropanoate is an organic compound that features a phosphinothioyl group attached to a propanoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-diphenylphosphinothioylpropanoate typically involves the reaction of ethyl 3-bromopropanoate with diphenylphosphine sulfide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction. The reaction mixture is then refluxed in an appropriate solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) to yield the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-diphenylphosphinothioylpropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding phosphine oxide.
Reduction: Reduction reactions can convert the phosphinothioyl group to a phosphine group.
Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: The major product is the corresponding phosphine oxide.
Reduction: The major product is the phosphine derivative.
Substitution: The products vary depending on the nucleophile used but generally result in the replacement of the ethyl ester group with the nucleophile.
Scientific Research Applications
Ethyl 3-diphenylphosphinothioylpropanoate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphine-containing compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 3-diphenylphosphinothioylpropanoate involves its interaction with molecular targets through its phosphinothioyl group. This group can form strong bonds with various biomolecules, influencing their function and activity. The pathways involved include the modulation of enzyme activity and the alteration of cellular signaling processes.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-diphenylphosphinylpropanoate: Similar structure but with a phosphinyl group instead of a phosphinothioyl group.
Ethyl 3-diphenylphosphonopropanoate: Contains a phosphono group, differing in its oxidation state and reactivity.
Ethyl 3-diphenylphosphinopropanoate: Lacks the sulfur atom present in the phosphinothioyl group.
Uniqueness
Ethyl 3-diphenylphosphinothioylpropanoate is unique due to the presence of the phosphinothioyl group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where such properties are desired.
Properties
IUPAC Name |
ethyl 3-diphenylphosphinothioylpropanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19O2PS/c1-2-19-17(18)13-14-20(21,15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12H,2,13-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEAAWAWVSXDVIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCP(=S)(C1=CC=CC=C1)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19O2PS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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